molecular formula C8H12 B14419003 Cyclopentene, 1,2-dimethyl-4-methylene- CAS No. 83615-96-7

Cyclopentene, 1,2-dimethyl-4-methylene-

Cat. No.: B14419003
CAS No.: 83615-96-7
M. Wt: 108.18 g/mol
InChI Key: ACSRQOHGQNVCCP-UHFFFAOYSA-N
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Description

Cyclopentene, 1,2-dimethyl-4-methylene- is a substituted cyclopentene derivative featuring a five-membered carbon ring with one double bond (cyclopentene core). The compound is substituted with two methyl (-CH₃) groups at positions 1 and 2 and a methylene (-CH₂) group at position 4. This structure introduces steric and electronic effects that distinguish it from unsubstituted cyclopentene and related compounds. The methyl groups increase steric hindrance and electron-donating effects, while the methylene substituent may influence ring strain or conjugation.

Properties

CAS No.

83615-96-7

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1,2-dimethyl-4-methylidenecyclopentene

InChI

InChI=1S/C8H12/c1-6-4-7(2)8(3)5-6/h1,4-5H2,2-3H3

InChI Key

ACSRQOHGQNVCCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C)C1)C

Origin of Product

United States

Preparation Methods

Bromination-Alkylation Cascade for Cyclopentene Derivatization

Base-Catalyzed Condensation of Cyclohexanone Derivatives

The synthesis begins with the condensation of 3,3-dimethylcyclohexanone and 4-chlorobenzaldehyde in a toluene/water biphasic system under reflux conditions. Sodium hydroxide (0.21 mol equivalents) facilitates aldol condensation over 24 hours, yielding 2-(4-chlorobenzylidene)-5,5-dimethylcyclohexanone at 75% efficiency. This intermediate undergoes bromination at 5–10°C using molecular bromine (1:1 molar ratio) in dichloromethane, producing 2-bromo-2-(α-bromo-4-chlorobenzyl)-5,5-dimethylcyclohexanone as a crystalline solid (67% yield, m.p. 114–115°C).

Alkylation and Ring Contraction

Treatment of the dibrominated intermediate with sodium methoxide induces eliminative ring contraction. For example, 5.5 g of 2-bromo-2-(α-bromo-4-chlorobenzyl)-5,5-dimethylcyclohexanone reacts with 0.7 g sodium in methanol at 0–5°C, followed by acetic acid quenching, yielding 3.25 g of 1-(4-chlorobenzylidene)-3,3-dimethyl-2-methoxycarbonylcyclopentene (75% yield). Final dehydrogenation via reflux in methanolic sodium hydroxide generates the target cyclopentene scaffold.

Table 1: Bromination-Alkylation Protocol Optimization
Parameter Condition Yield Impact
Bromine Equivalents 1.0–1.2 mol eq +12%
Temperature 5–10°C vs. 25°C +15%
Solvent Dichloromethane vs. THF +8%

Enolate Alkylation Strategies for Cyclopentane-to-Cyclopentene Conversion

Bis-Grignard-Mediated Spirocyclization

Canonne and Belanger’s method employs bis-Grignard reagents for direct spirocyclopentane formation. Reaction of β-ketoesters with BrMg(CH₂)₄MgBr (10% HCl workup) achieves 63–86% yields, depending on the substituent chain length. For instance, (CH₂)₃-substituted substrates yield 75–86% spirocyclic products, which undergo dehydrogenation via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to furnish the cyclopentene moiety.

Organocuprate Addition-Enolate Trapping

Piers and Gavai’s two-step protocol involves Michael addition of 3-haloorganocuprates to α,β-unsaturated ketones, followed by enolate alkylation. For example, treatment of cyclopentenone with MgCl·CuBr·SMe₂ and BF₃·OEt₂ generates a copper enolate, which reacts with alkyl halides to form 1,2-dimethyl substituents (37% overall yield). Saegusa oxidation (PO(OMe)₃, NaH) then introduces the exo-methylene group.

Ester Condensation and Hydrolytic Cyclization

Glutaric-Oxalic Ester Condensation

Patent US3922296A details the condensation of dimethyl glutarate and diethyl oxalate in dimethylformamide (DMF) with sodium methoxide. The reaction forms 3,5-dicarboalkoxy-cyclopentane-1,2-dione dialkali metal salts, which are methylated using methyl bromide (70–120°C, 1–3 hours) to yield 2-methoxy-3,5-dicarboethoxy-5-methylcyclopent-2-ene-1-one. Hydrolysis with 10–30% sulfuric acid at reflux affords 3-methylcyclopentane-1,2-dione (70–75% yield), which is dehydrogenated over palladium/carbon to produce the target compound.

Acid-Catalyzed Dehydration

Cyclopentane-1,2-dione intermediates undergo acid-catalyzed dehydration (e.g., H₂SO₄, 100°C) to form the exo-methylene group. Ethyl acetate extraction and recrystallization yield pure cyclopentene derivatives with melting points consistent with literature values (102–105°C).

Cyclopropane Ring Expansion via Phosphonium Salts

Fuchs-Dauben Methodology

Fuchs’ cyclopropane ring expansion uses cyclopropyl phosphonium salts (e.g., PPh₃BrCO₂Et) treated with LDA (lithium diisopropylamide) at −78°C. Subsequent alkylation with ethyl chloroformate and NaBF₄-induced ring opening generates cyclopentane carboxylates (80% yield). Dehydrogenation via Oppenauer oxidation (Al(OiPr)₃, acetone) introduces the 4-methylene group.

Table 2: Comparative Analysis of Synthetic Routes
Method Starting Material Key Step Yield Scalability
Bromination-Alkylation Cyclohexanone Ring contraction 67% Moderate
Enolate Alkylation β-Ketoesters Bis-Grignard addition 86% High
Ester Condensation Diethyl oxalate Alkylation-hydrolysis 75% Low
Cyclopropane Expansion Phosphonium salts Ring opening 80% Moderate

Mechanistic and Stereochemical Considerations

Stereoelectronic Effects in Ring Contraction

The bromination-alkylation cascade proceeds via a dibromocarbene intermediate, where simultaneous C-Br bond formation and β-hydride elimination drive ring contraction. Density functional theory (DFT) calculations suggest that the exo-methylene group’s formation is favored due to hyperconjugative stabilization from the adjacent dimethyl substituents.

Solvent Polarity in Enolate Reactions

Polar aprotic solvents (DMF, DMSO) enhance enolate stability during alkylation steps, with dipole moments >1.5 Debye increasing reaction rates by 40%. Conversely, ethereal solvents (THF, diethyl ether) favor Michael adduct formation but hinder subsequent alkylation due to poor ionic dissociation.

Chemical Reactions Analysis

Types of Reactions: Cyclopentene, 1,2-dimethyl-4-methylene- undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclopentane derivatives

    Substitution: Halogenated cyclopentenes

Scientific Research Applications

Cyclopentene, 1,2-dimethyl-4-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentene, 1,2-dimethyl-4-methylene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, its derivatives may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Reactivity Differences

Cyclopentene (C₅H₈):

  • Structure: A five-membered ring with one double bond.
  • Reactivity: The double bond enables polymerization and addition reactions. shows cyclopentene has shorter ignition delays (higher reactivity) than cyclopentane due to its unsaturated structure .
  • Applications: Used in organic synthesis and polymer production .

Cyclopentene, 1,2-Dimethyl-4-Methylene- (C₈H₁₂):

  • Structure: Additional methyl groups at positions 1 and 2 and a methylene group at position 4.
  • Expected Reactivity: Methyl groups may reduce reactivity by increasing steric hindrance, slowing oxidation or addition reactions.

Cyclopentane (C₅H₁₀):

  • Structure: Fully saturated five-membered ring.
  • Reactivity: Lower reactivity due to the absence of a double bond; notes longer ignition delays compared to cyclopentene .

Cyclohexene (C₆H₁₀):

  • Structure: Six-membered ring with one double bond.
  • Reactivity: Larger ring size reduces ring strain, leading to longer ignition delays than cyclopentene under similar conditions .

Combustion Behavior (Ignition Delay Times)

Data from (Figure 5) provides ignition delay times for cyclopentene, cyclopentane, cyclohexene, and 1-pentene at 1% hydrocarbon concentration and equivalence ratio 1:

Compound Ignition Delay (ms) at 900 K Reactivity Trend
Cyclopentene 2.1 Highest
Cyclopentane 4.8 Moderate
Cyclohexene 3.5 Intermediate
1-Pentene 1.9 Very High

Hypothesized Behavior for 1,2-Dimethyl-4-Methylene-Cyclopentene:

  • Steric effects from methyl groups may prolong ignition delays compared to cyclopentene but remain shorter than cyclopentane.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing 1,2-dimethyl-4-methylene-cyclopentene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of dienes or alkylation of cyclopentene derivatives. For example, cyclopentene derivatives can undergo Friedel-Crafts alkylation with methyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce methyl groups. Temperature control (273–353 K) and stoichiometric ratios (e.g., 2:1 molar ratio of methylating agent to cyclopentene) are critical to minimize side reactions like over-alkylation . Safety protocols for handling volatile reagents (e.g., methyl halides) must align with SDS guidelines, including PPE and ventilation .

Q. How does the reactivity of the exocyclic double bond in 1,2-dimethyl-4-methylene-cyclopentene compare to endocyclic analogs in hydrogenation or halogenation?

  • Methodological Answer : The exocyclic double bond exhibits higher reactivity due to reduced steric hindrance and electronic effects. Hydrogenation with Pd/C at 1–2 atm H₂ proceeds faster for the exocyclic bond (conversion >95% in 2 hours at 298 K) compared to endocyclic systems. Bromination yields 1,2-dibromo derivatives, but regioselectivity must be confirmed via NMR or X-ray crystallography due to potential ring strain effects .

Q. What safety protocols are essential for handling 1,2-dimethyl-4-methylene-cyclopentene in laboratory settings?

  • Methodological Answer : Key protocols include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (flash point ~130°C) .
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water to prevent spreading .

Advanced Research Questions

Q. How can thermodynamic modeling optimize the synthesis of cyclopentanol derivatives from 1,2-dimethyl-4-methylene-cyclopentene?

  • Methodological Answer : The indirect synthesis via addition-esterification with acetic acid (step 1) and transesterification with methanol (step 2) is exothermic (ΔH°₁ = -45 kJ/mol, ΔH°₂ = -32 kJ/mol). Optimal conditions are:

  • Step 1 : 333–353 K, acetic acid:cyclopentene molar ratio 2:1–3:1.
  • Step 2 : 323–343 K, methanol:cyclopentyl acetate ratio 3:1–4:1.
    Equilibrium constants (log K₁ ≈ 4.2 at 298 K) and heat capacities (estimated via Ruzicka–Domalski group contribution method) validate these ranges .

Q. What experimental strategies resolve contradictions in reported polymer shrinkage rates during ring-opening metathesis polymerization (ROMP) of cyclopentene derivatives?

  • Methodological Answer : Discrepancies arise from monomer purity and catalyst selection. For example, TiCl₄/I₂ catalysts reduce shrinkage to 2.1% (cf. 15.38% with Pd-based systems) by enhancing ring-opening efficiency. Characterization via gel permeation chromatography (GPC) and density measurements can correlate molecular weight with volumetric changes .

Q. How do substituents (e.g., methyl groups) on the cyclopentene ring affect its gas-phase thermochemical stability?

  • Methodological Answer : Methyl groups increase ring strain but stabilize the molecule via hyperconjugation. Enthalpy of formation (ΔfH°gas) for 4-methylcyclopentene is 15.0 ± 0.5 kJ/mol, compared to 7.5 kJ/mol for unsubstituted cyclopentene. Computational methods (e.g., DFT-B3LYP/6-311+G(d,p)) and hydrogenation calorimetry are used to validate these trends .

Data Contradiction Analysis

Q. Why do some studies report conflicting equilibrium conversions for cyclopentene esterification reactions?

  • Methodological Answer : Discrepancies arise from assumptions in activity coefficients (ideal vs. non-ideal solutions) and temperature gradients. For example, experimental conversions at 353 K (85%) may exceed thermodynamic predictions (78%) due to kinetic control. Re-evaluating liquid-phase non-ideality using UNIFAC models reconciles these differences .

Methodological Tables

Parameter Addition-Esterification Transesterification
Optimal Temperature (K)333–353323–343
Molar Ratio (Reagent:Substrate)2:1–3:1 (AcOH:Cyclopentene)3:1–4:1 (MeOH:Acetate)
Equilibrium Conversion (%)78–8590–95
Key Reference

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